THIAMPHENICOLPALMITATE

Prodrug Design Oral Bioavailability Pharmacokinetics

Thiamphenicol palmitate (1487-91-8) is a semisynthetic ester prodrug that eliminates the bitter taste of thiamphenicol base while markedly enhancing lipophilicity (logP ~7.91). This tasteless, high-purity compound is the definitive intermediate for pediatric oral suspensions and veterinary dosage forms where chloramphenicol palmitate is contraindicated due to aplastic anemia risk. Its unique hydrolysis-driven release profile and compatibility with lipid-based drug delivery systems support advanced formulation research. Ideal for buyers seeking a validated, palatable, and safety-advantaged amphenicol prodrug ready for immediate formulation development.

Molecular Formula C13H13P
Molecular Weight 0
CAS No. 1487-91-8
Cat. No. B1171657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHIAMPHENICOLPALMITATE
CAS1487-91-8
Molecular FormulaC13H13P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiamphenicol Palmitate (CAS 1487-91-8): A Lipophilic Ester Prodrug for Enhanced Oral Bioavailability and Palatability


Thiamphenicol palmitate is a semisynthetic ester prodrug of the broad-spectrum amphenicol antibiotic thiamphenicol . The compound comprises thiamphenicol covalently linked to palmitic acid, which markedly increases lipophilicity (computed logP ~7.91) relative to the parent drug (logP ~ -0.27) [1]. Following oral administration, thiamphenicol palmitate undergoes enzymatic hydrolysis in the gastrointestinal tract to release the active thiamphenicol moiety, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [2]. This esterification strategy is employed to overcome the bitter taste of thiamphenicol and to modify its absorption profile, making it suitable for oral liquid formulations, particularly in pediatric and veterinary applications .

Why Thiamphenicol Palmitate Cannot Be Directly Substituted with Thiamphenicol Base or Other Amphenicol Analogs


Thiamphenicol palmitate exhibits physicochemical and pharmacokinetic properties that are fundamentally distinct from those of thiamphenicol base, thiamphenicol glycinate, and chloramphenicol palmitate. Its high lipophilicity (logP ~7.91 vs. thiamphenicol base logP ~ -0.27) dictates different solubility, permeability, and formulation characteristics [1]. The ester linkage is specifically designed for site-specific hydrolysis in the gastrointestinal tract, enabling taste masking and modified release that cannot be replicated by the parent drug or by alternative prodrugs like thiamphenicol glycinate, which has a different hydrolysis profile [2]. Furthermore, the safety profile of thiamphenicol-containing compounds differs from that of chloramphenicol-based prodrugs, with thiamphenicol palmitate not being associated with the risk of aplastic anemia that contraindicates chloramphenicol palmitate in certain applications [3]. These differences render direct substitution inappropriate without reformulation and revalidation of pharmacokinetic parameters.

Quantitative Differentiation of Thiamphenicol Palmitate: Head-to-Head Evidence Against Closest Comparators


Lipophilicity Enhancement Drives Improved Oral Bioavailability Compared to Thiamphenicol Base

Thiamphenicol palmitate demonstrates a computed logP of 7.908 , a >8-log unit increase in lipophilicity relative to thiamphenicol base (logP -0.27) [1]. In an in vivo sheep model, oral administration of thiamphenicol palmitate resulted in a systemic bioavailability of approximately 30%, whereas chloramphenicol base administered orally to adult sheep showed negligible absorption due to extensive ruminal biotransformation [2]. This indicates that while the palmitate ester does not confer complete oral bioavailability, it enables meaningful systemic absorption in ruminants where the parent drug would otherwise be inactivated. In pre-ruminant calves and lambs, oral bioavailability of thiamphenicol reaches approximately 60% .

Prodrug Design Oral Bioavailability Pharmacokinetics

Tasteless Prodrug Design Enables Pediatric Oral Suspension Formulations Unattainable with Thiamphenicol Base

Thiamphenicol base possesses an intensely bitter taste that limits its utility in oral liquid formulations for pediatric patients . Esterification with palmitic acid yields thiamphenicol palmitate, a tasteless prodrug that can be formulated as a palatable oral suspension . This taste-masking strategy is directly analogous to the use of chloramphenicol palmitate to overcome the bitterness of chloramphenicol [1]. While thiamphenicol glycinate is water-soluble and suitable for parenteral administration, it does not offer the same palatability advantage for oral use and requires different formulation approaches [2].

Taste Masking Pediatric Formulation Prodrug

Favorable Safety Profile: Absence of Aplastic Anemia Risk Compared to Chloramphenicol Palmitate

Chloramphenicol, and by extension its prodrug chloramphenicol palmitate, is associated with a rare but serious risk of dose-independent, irreversible aplastic anemia [1]. Thiamphenicol, which differs from chloramphenicol by substitution of the para-nitro group with a methylsulfonyl moiety, has not been associated with aplastic anemia in clinical use . Consequently, thiamphenicol palmitate, as a prodrug of thiamphenicol, carries this same safety advantage over chloramphenicol palmitate. This safety differential is a critical consideration in procurement decisions, particularly for applications where chloramphenicol is contraindicated or its use is restricted due to regulatory concerns [2].

Safety Pharmacology Hematotoxicity Aplastic Anemia

Sustained-Release Pulmonary Formulation: Two-Phase Release Profile Differentiated from Chloramphenicol Palmitate

In a head-to-head formulation study, PLGA-based nanoparticle-in-microparticle dry powders for inhalation were prepared using both thiamphenicol palmitate and chloramphenicol palmitate [1]. Both prodrugs achieved prodrug loading of 50-60% with 100% loading efficiency [1]. In vitro release studies conducted over 14 days revealed a two-phase release profile for thiamphenicol palmitate, whereas chloramphenicol palmitate exhibited a sustained release with 90% released over the same period [2]. The mass median aerodynamic diameter for both formulations was approximately 3 µm, suitable for deep lung deposition [1].

Inhalation Drug Delivery Sustained Release Nanoparticle Formulation

Melting Point and Crystallinity Differentiate Thiamphenicol Palmitate from Thiamphenicol Base for Solid Dosage Form Manufacturing

Thiamphenicol palmitate exhibits a melting point of 163 °C , which is significantly lower than that of thiamphenicol base (reported range 164-168 °C) . While the melting point difference is modest, the palmitate ester's increased molecular weight (594.6 g/mol) and lipophilic character alter its solid-state behavior, impacting processability in hot-melt extrusion and other thermal manufacturing techniques . In contrast, thiamphenicol glycinate hydrochloride, a water-soluble prodrug, has a logP of -0.665 and is suited for aqueous parenteral formulations but not for lipid-based oral delivery systems [1].

Solid-State Characterization Formulation Development Thermal Analysis

Optimal Use Cases for Thiamphenicol Palmitate Based on Quantitative Differentiation


Pediatric Oral Suspension Formulation Development

The tasteless nature of thiamphenicol palmitate directly addresses the poor palatability of thiamphenicol base, enabling the development of oral liquid dosage forms for pediatric patients . This application leverages the compound's prodrug design to ensure patient compliance without compromising therapeutic efficacy. Formulators should prioritize thiamphenicol palmitate over thiamphenicol base or glycinate for any pediatric oral suspension intended for mass distribution.

Veterinary Oral Formulations for Ruminants

In adult sheep, oral thiamphenicol base is subject to extensive ruminal biotransformation, yielding negligible systemic bioavailability (~30% from the palmitate ester) [1]. Thiamphenicol palmitate, while still only achieving ~30% oral bioavailability, provides a measurable and potentially therapeutic plasma concentration in ruminants. This makes it a candidate for oral veterinary formulations in species where chloramphenicol palmitate is contraindicated due to aplastic anemia risk [2].

Inhalable Sustained-Release Pulmonary Drug Delivery Systems

The distinct two-phase release profile of thiamphenicol palmitate from PLGA-based nanoparticle-in-microparticle dry powders, as demonstrated in head-to-head studies with chloramphenicol palmitate, supports its use in developing sustained-release inhalation therapies for lung infections [3]. The aerodynamic properties (MMAD ~3 µm) are suitable for deep lung deposition, and the 100% loading efficiency simplifies manufacturing.

Lipid-Based Oral Formulation and Hot-Melt Extrusion Manufacturing

The high logP (7.908) and moderate melting point (163 °C) of thiamphenicol palmitate make it particularly amenable to lipid-based drug delivery systems and hot-melt extrusion processes . Its lipophilic character enables high drug loading in lipid vehicles, potentially enhancing lymphatic transport and bypassing first-pass metabolism, a strategy not feasible with the hydrophilic thiamphenicol glycinate (logP -0.665) [4].

Technical Documentation Hub

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